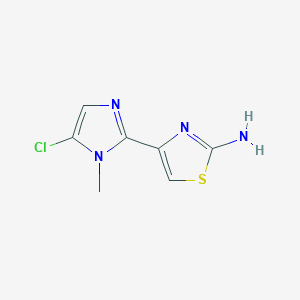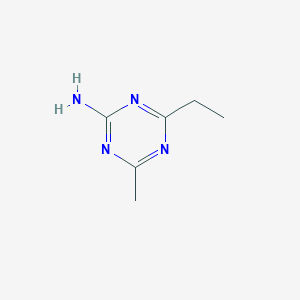![molecular formula C12H14N2S B13272089 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13272089.png)
2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂S. It is characterized by the presence of a thiolane ring attached to an amino group, which is further connected to a phenylacetonitrile moiety. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminophenylacetonitrile with thiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions: 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The thiolane ring and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 2-(4-Aminophenyl)benzothiazole derivatives
Comparison: this compound is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-[4-(thiolan-3-ylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2S/c13-7-5-10-1-3-11(4-2-10)14-12-6-8-15-9-12/h1-4,12,14H,5-6,8-9H2 |
InChI Key |
OLSZBQFITBKOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13272006.png)
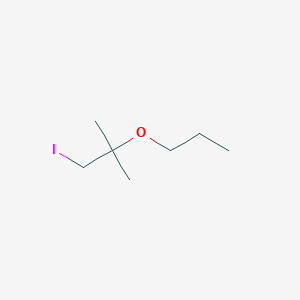

![Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B13272018.png)
![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
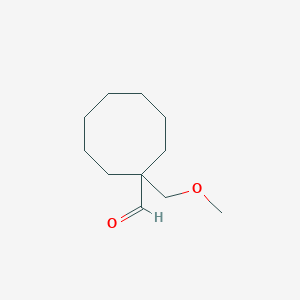

![5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine](/img/structure/B13272061.png)
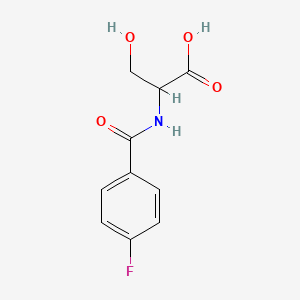
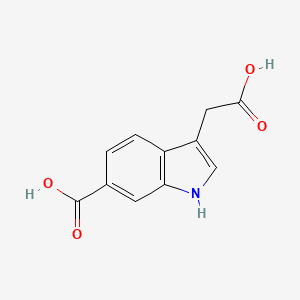
![N-{2-[(thiophen-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13272081.png)
